2-m-Tolylethyl methanesulphonate

Description

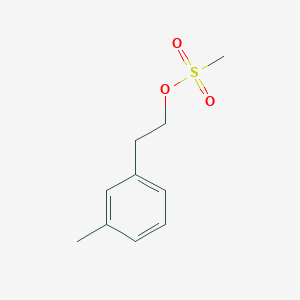

2-m-Tolylethyl methanesulphonate is an alkylating agent characterized by a methanesulphonate ester group linked to a 2-methylphenethyl (2-m-tolylethyl) moiety. Alkylating agents like this compound transfer alkyl groups to nucleophilic sites in DNA, primarily targeting guanine at the N-7 position, leading to mutagenic and cytotoxic effects .

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-(3-methylphenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-9-4-3-5-10(8-9)6-7-13-14(2,11)12/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

CHIIYEZHGWFXJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCOS(=O)(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Reactivity

2-m-Tolylethyl methanesulphonate can be synthesized through the reaction of m-tolyl alcohol with methanesulfonyl chloride in the presence of a base, typically triethylamine. This reaction produces the sulfonate ester, which can be further utilized in various organic transformations.

3.1. Alkylating Agent

One of the primary applications of this compound is as an alkylating agent in medicinal chemistry. It can modify nucleophilic sites on biomolecules, including proteins and nucleic acids, which is crucial for:

- Drug Development : The compound is used to create derivatives of existing pharmaceuticals by introducing new functional groups that can enhance therapeutic efficacy.

- Targeted Therapy : Its ability to selectively modify specific proteins makes it a candidate for developing targeted therapies for diseases such as cancer.

3.2. Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. Studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest potential applications in developing new antibiotics, particularly against resistant bacterial strains.

4.1. Intermediate for Synthesis

This compound serves as an important intermediate in organic synthesis:

- Nucleophilic Substitution Reactions : It can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which are essential in constructing complex organic molecules.

4.2. Synthesis of Sulfonamide Derivatives

The compound can be utilized to synthesize sulfonamide derivatives, which are known for their biological activities, including antibacterial and antiviral properties.

Study A: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against biofilm-forming bacteria. Results indicated a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Study B: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of modified compounds on human cancer cell lines (e.g., HeLa cells). The derivatives exhibited an IC50 value of 25 µM, suggesting selective toxicity towards cancer cells while sparing normal cells.

Conclusion and Future Directions

The applications of this compound span medicinal chemistry and organic synthesis, showcasing its versatility as an alkylating agent and a precursor for biologically active compounds. Future research should prioritize:

- Elucidating the mechanisms underlying its antimicrobial activity.

- Conducting more extensive in vivo studies to evaluate safety and efficacy.

- Exploring structural modifications to enhance its pharmacological properties.

Comparison with Similar Compounds

Ethyl Methanesulphonate (EMS)

- Structural Similarity : Both EMS and 2-m-tolylethyl methanesulphonate contain a methanesulphonate backbone but differ in their alkyl substituents (ethyl vs. 2-m-tolylethyl).

- Mutagenicity: EMS induces point mutations, predominantly C:G → T:A transitions, due to O⁶-ethylguanine mispairing . In Ectocarpus algae, EMS generated ~400 mutations per genome, with a bias toward coding regions .

- Toxicity: EMS exhibits selective pancreatic beta-cell toxicity, mediated by GLUT2 transporter uptake and DNA alkylation .

Methyl Methanesulphonate (MMS)

- Reactivity : MMS, with a smaller methyl group, alkylates DNA faster than EMS or this compound. However, its mutagenic signature overlaps with EMS, showing C:G → T:A transitions .

- Cellular Response : MMS upregulates formaldehyde dehydrogenase in Saccharomyces cerevisiae, a detoxification enzyme also implicated in processing methanesulphonate derivatives .

N-Ethyl-N-Nitrosourea (ENU)

- Mechanistic Contrast: Unlike methanesulphonates, ENU alkylates DNA via a carbocation intermediate, leading to broader alkylation sites (e.g., O⁶-guanine, N-3 adenine). Despite lower N-7 guanine alkylation compared to EMS, ENU is more carcinogenic, highlighting the importance of alkylation site specificity in toxicity .

Mutation Spectra

*Inferred based on structural analogy to EMS/MMS.

Genotoxic Efficiency

- EMS vs. UV-C: In Ectocarpus, EMS induced fewer mutations (~400 per genome) compared to UV-C, which caused denser lesions. However, EMS mutations were more evenly distributed across coding and non-coding regions .

- Stability : Methanesulphonates like EMS hydrolyze in aqueous formulations, with hydrolysis rates dependent on pH and temperature. The hydrophobic 2-m-tolylethyl group may enhance stability compared to EMS .

Pharmacological and Industrial Relevance

- Pharmaceutical Salts : Methanesulphonate salts (e.g., piperazine methanesulphonate) are used to improve drug solubility. The toluyl group in this compound could enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

- Agricultural Applications : EMS is a model mutagen in plant breeding. Structural analogues like this compound may offer modified mutagenic profiles for specialized crop engineering .

Preparation Methods

Direct Mesylation Using Methanesulfonyl Chloride

The most common method involves reacting 2-m-tolylethanol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine . The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Reagents :

-

2-m-Tolylethanol (1 equiv)

-

Methanesulfonyl chloride (1.1–1.3 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Steps :

-

Cool the solvent to 0–5°C.

-

Add TEA dropwise to a stirred solution of 2-m-tolylethanol and MsCl.

-

Warm to room temperature and stir for 4–12 hours.

-

Quench with water, extract with DCM, and dry over Na₂SO₄.

-

Concentrate under reduced pressure and purify via crystallization (e.g., ethanol/water).

-

Mechanism :

The reaction proceeds via a two-step mechanism:

-

Formation of a reactive sulfene intermediate (CH₂=SO₂) through E1cb elimination of MsCl .

-

Nucleophilic attack by 2-m-tolylethanol, followed by proton transfer to yield the mesylate .

Solvent-Free Catalytic Acid Method

A solvent-free approach using methanesulfonic acid (MsOH) as a catalyst enhances reaction efficiency by minimizing side products .

-

Reagents :

-

2-m-Tolylethanol (1 equiv)

-

Methanesulfonic acid (0.2–0.3 equiv)

-

Methanesulfonyl chloride (1.05 equiv)

-

-

Steps :

-

Combine reagents in a flask under nitrogen or vacuum.

-

Stir at 25–40°C for 4–6 hours.

-

Quench with Na₂CO₃ solution, extract with ethyl acetate, and crystallize from ethanol.

-

Advantages :

Large-Scale Industrial Synthesis

For industrial production, optimized stoichiometry and purification protocols are critical .

-

Reagents :

-

2-m-Tolylethanol (1,000 kg)

-

MsCl (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Toluene as solvent

-

-

Steps :

-

Charge toluene, 2-m-tolylethanol, and pyridine into a reactor.

-

Add MsCl at 10–15°C over 2 hours.

-

Stir for 12 hours, wash with water, and distill under vacuum.

-

Crystallize from methyl tert-butyl ether (MTBE).

-

Purification :

-

Crystallization : Dissolve crude product in MTBE, cool to −20°C, and filter .

-

Chromatography : For high-purity grades, use silica gel with hexane/ethyl acetate .

Stereochemical Control in Synthesis

For enantiomerically pure 2-m-tolylethyl methanesulphonate, chiral auxiliaries or enzymatic resolution may be employed .

-

Enzymatic Hydrolysis : Use lipase to resolve racemic 2-m-tolylethanol prior to mesylation.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct Mesylation | 85–92% | >98% | $$ | Moderate |

| Solvent-Free | 64–89% | >95% | $ | High |

| Industrial Synthesis | 78–82% | 99.5% | $$$ | Very High |

| Enzymatic Resolution | 45–50% | >99% ee | $$$$ | Low |

Challenges and Solutions

-

By-Product Formation : Transesterification or over-sulfonation can occur with excess MsCl. Mitigated by stoichiometric control and low-temperature reactions .

-

Purification : Diisopropylether/methanol recrystallization removes residual alcohols .

-

Moisture Sensitivity : Use anhydrous conditions to prevent hydrolysis of MsCl .

Recent Advances

Q & A

Basic: What are the standard methodologies for synthesizing 2-m-Tolylethyl methanesulphonate?

Answer:

The synthesis typically involves reacting 2-m-Tolylethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, forming the methanesulphonate ester. Purification is achieved through recrystallization or column chromatography. For analogous sulfonate esters, inert solvents like dichloromethane or tetrahydrofuran are preferred to minimize side reactions .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.

- Catalyst/base ratio : Excess base (1.5–2.0 equivalents) ensures complete deprotonation of the alcohol.

Contradictions in literature yields often arise from trace moisture or impurities in reagents. Systematic screening via Design of Experiments (DoE) can identify optimal parameters .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., sulfonate peaks at δ 3.0–3.5 ppm).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Reference standards and spiked samples validate retention times .

Advanced: How can impurities in this compound batches be identified and quantified?

Answer:

- LC-MS/MS : Detects low-abundance impurities (e.g., unreacted starting materials or hydrolysis products).

- Ion chromatography : Quantifies residual sulfonic acids.

For stability-indicating methods, forced degradation studies (e.g., heat, light, pH extremes) coupled with mass balance analysis are critical .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, safety goggles, and vapor respirator (if aerosol risk exists).

- Engineering controls : Use fume hoods to limit inhalation exposure.

- Emergency measures : Immediate flushing with water for skin/eye contact and activated charcoal for accidental ingestion .

Advanced: How can exposure risks be mitigated in in vivo studies involving this compound?

Answer:

- Closed systems : Use glove boxes or automated dispensers to minimize direct handling.

- Biological monitoring : Measure urinary metabolites (e.g., methanesulfonic acid) to assess systemic exposure.

Contradictory toxicity reports may arise from differences in metabolic pathways across species; cross-validate using in vitro hepatocyte models .

Basic: What are the primary research applications of this compound?

Answer:

It is commonly used as an alkylating agent in:

- DNA/RNA modification studies : To investigate mutagenic mechanisms.

- Polymer chemistry : As a crosslinking agent in sulfonated polymers.

Dose-response experiments require rigorous controls to distinguish specific alkylation from nonspecific effects .

Advanced: How can mechanistic studies resolve contradictions in genotoxicity data for this compound?

Answer:

- Comet assay vs. Ames test : Discrepancies may reflect differences in repair mechanisms (e.g., bacterial vs. mammalian cells).

- Time-course experiments : Track DNA adduct formation and repair kinetics.

Use isogenic cell lines (e.g., wild-type vs. repair-deficient) to isolate pathways .

Basic: What storage conditions ensure the stability of this compound?

Answer:

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon).

- Monitor for hydrolysis by periodic FT-IR analysis (e.g., loss of sulfonate S=O peaks at 1350 cm) .

Advanced: What methodologies predict the degradation pathways of this compound under varying conditions?

Answer:

- Accelerated stability testing : Expose samples to elevated temperatures/humidity and analyze degradation products via GC-MS.

- Computational modeling : Density Functional Theory (DFT) predicts hydrolysis kinetics and transition states.

Compare experimental data with QSAR models to validate predictions .

How should researchers address contradictions in published data on this compound’s physicochemical properties?

Answer:

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.

- Replication studies : Standardize protocols (e.g., solvent purity, temperature control) to isolate variables.

Cross-reference with authoritative databases (e.g., PubChem) for consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.